1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16867922
InChI: InChI=1S/C28H28N2O3/c31-26-28(17-10-19-30(28)27(32)33-21-22-11-4-1-5-12-22)18-20-29(26)25(23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2
SMILES:
Molecular Formula: C28H28N2O3
Molecular Weight: 440.5 g/mol

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester

CAS No.:

Cat. No.: VC16867922

Molecular Formula: C28H28N2O3

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester -

Specification

Molecular Formula C28H28N2O3
Molecular Weight 440.5 g/mol
IUPAC Name benzyl 7-benzhydryl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Standard InChI InChI=1S/C28H28N2O3/c31-26-28(17-10-19-30(28)27(32)33-21-22-11-4-1-5-12-22)18-20-29(26)25(23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2
Standard InChI Key SUELEPFZQCNJIC-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)OCC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,7-diazaspiro[4.4]nonane core, a bicyclic system comprising two fused rings connected via a spiro carbon atom. The core structure is substituted at three key positions:

  • Position 1: A carboxylic acid group esterified with a phenylmethyl (benzyl) moiety.

  • Position 7: A diphenylmethyl (benzhydryl) group.

  • Position 6: A ketone functional group.

This arrangement confers significant steric bulk and electronic diversity, influencing both reactivity and potential biological interactions.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is deduced as C₃₀H₃₂N₂O₃, with a molecular weight of 468.59 g/mol. The spirocyclic core contributes to the molecule’s rigidity, while the ester and benzhydryl groups enhance lipophilicity, potentially affecting bioavailability .

PropertyValue
CAS Number199000-78-7
Molecular FormulaC₃₀H₃₂N₂O₃
Molecular Weight468.59 g/mol
Key Functional GroupsEster, Ketone, Amine

Synthetic Methodologies

Multi-Step Synthesis Strategy

The synthesis of spirocyclic diazaspiro compounds typically involves cyclization reactions, protective group strategies, and sequential functionalization. A representative pathway, inferred from analogous syntheses , may proceed as follows:

Step 1: Core Formation

A diamino precursor undergoes cyclization in the presence of a carbonyl compound (e.g., ethyl malonate) to form the spirocyclic framework. For example, reacting 1,5-diaminopentane with a diketone under acidic conditions could yield the diazaspiro[4.4]nonane backbone .

Step 3: Esterification

The carboxylic acid at position 1 is protected as a benzyl ester via reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) .

Step 4: Benzhydryl Substitution

A nucleophilic substitution or Friedel-Crafts alkylation introduces the diphenylmethyl group at position 7. For instance, treating the spirocyclic amine with benzhydryl chloride under basic conditions could achieve this .

Step 5: Deprotection and Purification

Final deprotection (if required) and purification via column chromatography or recrystallization yield the target compound.

Hypothetical Biological Activity

While direct studies on this compound are scarce, structural analogs provide insights into potential biological interactions:

Receptor Modulation

Spirocyclic amines are known to interact with neurotransmitter receptors, including GABAₐ and NMDA receptors . The rigidity of the spiro core may enhance binding affinity to these targets, suggesting possible applications in neurological disorders.

Enzyme Inhibition

The ketone and ester functionalities could serve as electrophilic warheads, enabling covalent binding to catalytic residues in enzymes. Related diazaspiro compounds have shown inhibitory activity against proteases and kinases .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s structural complexity makes it a valuable intermediate in synthesizing kinase inhibitors or neuromodulators. For example, benzhydryl groups are common in antihistamines, hinting at potential antihistaminergic activity .

Material Science

Spirocyclic compounds are explored for their optical properties. The conjugated π-system in the benzyl and benzhydryl groups may impart fluorescence, useful in organic light-emitting diodes (OLEDs) .

Challenges and Future Directions

Synthetic Optimization

Current methods rely on multi-step protocols with moderate yields. Future work could explore:

  • Flow Chemistry: Continuous flow systems to improve cyclization efficiency .

  • Catalytic Asymmetric Synthesis: Enantioselective formation of the spiro core for chiral drug development.

Biological Screening

In vitro assays targeting GPCRs, ion channels, and kinases are needed to validate hypothetical activities. Computational docking studies could prioritize high-probability targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator